molecular formula C19H40O5Si B6335257 Triethoxysilylundecanal, ethylene glycol acetal CAS No. 866935-66-2

Triethoxysilylundecanal, ethylene glycol acetal

Cat. No.: B6335257
CAS No.: 866935-66-2
M. Wt: 376.6 g/mol
InChI Key: DNGMPYRLKXUQKY-UHFFFAOYSA-N
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Description

Triethoxysilylundecanal, ethylene glycol acetal is an organic compound with the chemical formula C19H40O5Si . It is a colorless to light yellow liquid that is soluble in common organic solvents. This compound is known for its stability under normal conditions but can decompose at high temperatures .

Chemical Reactions Analysis

Triethoxysilylundecanal, ethylene glycol acetal undergoes various chemical reactions, including:

Common reagents used in these reactions include water , oxidizing agents like potassium permanganate, and substituting agents such as halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of triethoxysilylundecanal, ethylene glycol acetal involves its ability to form stable bonds with various substrates. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other compounds to form strong covalent bonds. This property makes it useful in applications requiring strong adhesion and stability .

Comparison with Similar Compounds

Triethoxysilylundecanal, ethylene glycol acetal is unique due to its combination of ethoxy and silane groups, which provide both reactivity and stability. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

10-(1,3-dioxolan-2-yl)decyl-triethoxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O5Si/c1-4-22-25(23-5-2,24-6-3)18-14-12-10-8-7-9-11-13-15-19-20-16-17-21-19/h19H,4-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGMPYRLKXUQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCCCCCCC1OCCO1)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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